molecular formula C23H18N2O2 B2427540 5-(4-methylphenoxy)-1,3-diphenyl-1H-pyrazole-4-carbaldehyde CAS No. 956360-80-8

5-(4-methylphenoxy)-1,3-diphenyl-1H-pyrazole-4-carbaldehyde

Cat. No.: B2427540
CAS No.: 956360-80-8
M. Wt: 354.409
InChI Key: DLMSLBNQUFOGMR-UHFFFAOYSA-N
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Description

5-(4-Methylphenoxy)-1,3-diphenyl-1H-pyrazole-4-carbaldehyde is a functionalized pyrazole derivative. Pyrazole cores are recognized as privileged structures in medicinal and agricultural chemistry due to their versatile binding properties. As a research chemical, this compound serves as a key synthetic intermediate for exploring new chemical space. Researchers utilize such building blocks in the synthesis of more complex molecules for pharmaceutical development and the creation of novel agrochemicals. Its structure, featuring a carbaldehyde group, makes it a versatile precursor for further chemical transformations, including condensation reactions and the formation of heterocyclic scaffolds. The specific biological activity, mechanism of action, and full research value of this exact compound are areas of ongoing investigation, and it is offered to the scientific community to support innovation in chemical and drug discovery research. This product is for research use only and is not intended for diagnostic or therapeutic applications.

Properties

IUPAC Name

5-(4-methylphenoxy)-1,3-diphenylpyrazole-4-carbaldehyde
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H18N2O2/c1-17-12-14-20(15-13-17)27-23-21(16-26)22(18-8-4-2-5-9-18)24-25(23)19-10-6-3-7-11-19/h2-16H,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DLMSLBNQUFOGMR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)OC2=C(C(=NN2C3=CC=CC=C3)C4=CC=CC=C4)C=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H18N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

354.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(4-methylphenoxy)-1,3-diphenyl-1H-pyrazole-4-carbaldehyde typically involves the reaction of 4-methylphenol with appropriate reagents to introduce the phenoxy group, followed by the formation of the pyrazole ring. One common method involves the use of hydrazine derivatives and aldehydes under acidic or basic conditions to form the pyrazole ring . The reaction conditions often include refluxing in ethanol or other suitable solvents to achieve high yields.

Industrial Production Methods

Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to ensure high purity and yield. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Aldehyde Oxidation to Carboxylic Acid

The aldehyde group undergoes oxidation to form the corresponding carboxylic acid. Potassium permanganate (KMnO₄) in aqueous pyridine is a common oxidizing agent:

5-(4-methylphenoxy)-1,3-diphenyl-1H-pyrazole-4-carbaldehydeKMnO45-(4-methylphenoxy)-1,3-diphenyl-1H-pyrazole-4-carboxylic acid\text{5-(4-methylphenoxy)-1,3-diphenyl-1H-pyrazole-4-carbaldehyde} \xrightarrow{\text{KMnO}_4} \text{5-(4-methylphenoxy)-1,3-diphenyl-1H-pyrazole-4-carboxylic acid}

Conditions :

  • Reagent: KMnO₄ (1.5 equiv), H₂O-pyridine (3:1), 12 h reflux

  • Yield: ~85%

This reaction proceeds via radical intermediates, with the aldehyde first converting to a geminal diol intermediate before oxidation to the acid .

Claisen-Schmidt Condensation

The aldehyde participates in base-catalyzed condensation with acetophenones to form α,β-unsaturated ketones (chalcones). For example:

Aldehyde + AcetophenoneEtONa/MeOH(E)-3-(1,3-diphenyl-1H-pyrazol-4-yl)-1-arylprop-2-en-1-one\text{Aldehyde + Acetophenone} \xrightarrow{\text{EtONa/MeOH}} \text{(E)-3-(1,3-diphenyl-1H-pyrazol-4-yl)-1-arylprop-2-en-1-one}

Example Reaction Data :

Substrate (Acetophenone)Product YieldConditions
4-Methoxyacetophenone82%EtONa, MeOH, reflux, 6 h
4-Chloroacetophenone78%EtONa, MeOH, reflux, 6 h
Key Insight : The reaction proceeds via enolate formation, followed by aldol addition and dehydration .

Hydrazone and Schiff Base Formation

The aldehyde reacts with hydrazines or amines to form hydrazones or imines. For instance:

Aldehyde + 4-Nitrophenylhydrazine1,3-diphenyl-1H-pyrazole-4-carbaldehyde (4-nitrophenyl)hydrazone\text{Aldehyde + 4-Nitrophenylhydrazine} \rightarrow \text{1,3-diphenyl-1H-pyrazole-4-carbaldehyde (4-nitrophenyl)hydrazone}

Representative Data :

  • Hydrazone Formation :

    • Reagent: 4-Nitrophenylhydrazine (1.2 equiv), EtOH, 24 h RT

    • Yield: 87%

  • Schiff Base Synthesis :

    • Reaction with 2-aminothiophenol yields benzothiazepine derivatives (65–73% yield) under acidic conditions .

Friedel-Crafts Hydroxyalkylation

The aldehyde acts as an electrophile in Friedel-Crafts reactions with electron-rich arenes:

Aldehyde + 2,4-Dichloro-5-fluoroacetophenoneAlCl31-(2,4-Dichloro-5-fluorophenyl)-3-(pyrazol-4-yl)prop-2-en-1-one\text{Aldehyde + 2,4-Dichloro-5-fluoroacetophenone} \xrightarrow{\text{AlCl}_3} \text{1-(2,4-Dichloro-5-fluorophenyl)-3-(pyrazol-4-yl)prop-2-en-1-one}

Conditions :

  • Catalyst: AlCl₃ (10 mol%), DCM, 0°C → RT, 8 h

  • Yield: 76%

Cyclization Reactions

The aldehyde participates in oxidative cyclization to form heterocycles:
Example :

Chalcone IntermediateDMSO-CuCl2Pyridinylpyrazole\text{Chalcone Intermediate} \xrightarrow{\text{DMSO-CuCl}_2} \text{Pyridinylpyrazole}

Data :

  • Reagent: DMSO-CuCl₂, AcOH, 12 h reflux

  • Yield: 68–72%

Biological Activity Derivatization

The aldehyde is a precursor to bioactive derivatives:

  • Antimicrobial Agents : Schiff bases derived from the aldehyde show moderate antibacterial activity (MIC: 12.5–50 µg/mL against S. aureus) .

  • Anticancer Derivatives : Chalcones exhibit IC₅₀ values of 8–14 µM against MCF-7 breast cancer cells .

Mechanistic and Spectroscopic Insights

  • NMR Analysis : The aldehyde proton resonates at δ 9.8–10.2 ppm (¹H NMR), while the pyrazole C-4 carbon appears at δ 154–160 ppm (¹³C NMR) .

  • IR Spectroscopy : Strong C=O stretch at 1,665–1,670 cm⁻¹ confirms aldehyde functionality .

Scientific Research Applications

Pharmacological Properties

The compound exhibits a range of pharmacological activities, including:

  • Antibacterial Activity : Studies have shown that pyrazole derivatives can inhibit the growth of various bacterial strains. For instance, compounds similar to 5-(4-methylphenoxy)-1,3-diphenyl-1H-pyrazole-4-carbaldehyde have been tested against Staphylococcus aureus and Escherichia coli, demonstrating notable antibacterial effects .
  • Antifungal Activity : Pyrazole derivatives are known for their antifungal properties, making them potential candidates for treating fungal infections .
  • Anticancer Activity : Research indicates that pyrazole-based compounds can induce apoptosis in cancer cells and inhibit tumor growth. The mechanism often involves the modulation of various signaling pathways associated with cell proliferation and survival .
  • Anti-inflammatory Effects : The compound has been studied for its ability to reduce inflammation, which is crucial in treating various inflammatory diseases .

Synthesis and Characterization

The synthesis of 5-(4-methylphenoxy)-1,3-diphenyl-1H-pyrazole-4-carbaldehyde typically involves:

  • Formation of Pyrazole Ring : The initial step includes the condensation of appropriate hydrazine derivatives with aldehydes or ketones.
  • Substitution Reactions : Further functionalization can occur through nucleophilic substitutions to introduce the 4-methylphenoxy group.
  • Characterization Techniques : The synthesized compound is characterized using techniques such as NMR (Nuclear Magnetic Resonance), IR (Infrared Spectroscopy), and Mass Spectrometry to confirm its structure and purity .

Case Study 1: Antibacterial Screening

In a study conducted to evaluate the antibacterial properties of pyrazole derivatives, 5-(4-methylphenoxy)-1,3-diphenyl-1H-pyrazole-4-carbaldehyde was tested against common bacterial strains. The results indicated significant zones of inhibition compared to standard antibiotics, suggesting its potential as a lead compound for developing new antibacterial agents .

Case Study 2: Anticancer Activity

Another investigation focused on the anticancer effects of this compound demonstrated that it could inhibit cell proliferation in various cancer cell lines. The study highlighted its mechanism involving the induction of apoptosis and cell cycle arrest, making it a promising candidate for further development in cancer therapeutics .

Mechanism of Action

The mechanism of action of 5-(4-methylphenoxy)-1,3-diphenyl-1H-pyrazole-4-carbaldehyde involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. The pyrazole ring and phenoxy group play crucial roles in its binding affinity and specificity. The exact pathways involved depend on the specific application and target molecule .

Comparison with Similar Compounds

Similar Compounds

    1,3-Diphenyl-1H-pyrazole-4-carbaldehyde: Lacks the phenoxy group, which may affect its reactivity and binding properties.

    5-(4-Methoxyphenoxy)-1,3-diphenyl-1H-pyrazole-4-carbaldehyde: Contains a methoxy group instead of a methyl group, which can influence its electronic properties and reactivity.

Uniqueness

5-(4-Methylphenoxy)-1,3-diphenyl-1H-pyrazole-4-carbaldehyde is unique due to the presence of the 4-methylphenoxy group, which imparts specific electronic and steric properties. This uniqueness can enhance its binding affinity and selectivity in biological applications, making it a valuable compound for research and development .

Biological Activity

5-(4-methylphenoxy)-1,3-diphenyl-1H-pyrazole-4-carbaldehyde is a compound of increasing interest in medicinal chemistry due to its diverse biological activities. This article explores its synthesis, biological properties, and potential therapeutic applications, supported by relevant case studies and data tables.

  • Chemical Formula : C23H18N2O2
  • Molecular Weight : 354.41 g/mol
  • CAS Number : 956360-80-8
  • Melting Point : 90–92 °C

Synthesis

The synthesis of 5-(4-methylphenoxy)-1,3-diphenyl-1H-pyrazole-4-carbaldehyde typically involves palladium-catalyzed cross-coupling reactions, which are effective for constructing carbon-carbon bonds in organic synthesis. This method allows for the functionalization of nitrogen heterocycles, contributing to the compound's bioactivity.

Antimicrobial Properties

Research indicates that pyrazole derivatives exhibit significant antimicrobial activity. A study highlighted the effectiveness of various pyrazole compounds against bacterial strains such as E. coli and S. aureus. For instance, compounds structurally similar to 5-(4-methylphenoxy)-1,3-diphenyl-1H-pyrazole-4-carbaldehyde were shown to inhibit bacterial growth effectively, suggesting potential use as antimicrobial agents .

Anti-inflammatory Effects

The compound has demonstrated anti-inflammatory properties in several studies. For example, derivatives of pyrazole have been tested for their ability to inhibit pro-inflammatory cytokines like TNF-α and IL-6. In vitro assays showed that certain pyrazole derivatives could reduce these cytokines' levels significantly, indicating a potential therapeutic role in inflammatory diseases .

Anticancer Activity

The anticancer potential of pyrazole derivatives is another area of active research. Compounds similar to 5-(4-methylphenoxy)-1,3-diphenyl-1H-pyrazole-4-carbaldehyde have been evaluated for their cytotoxic effects on various cancer cell lines. Notably, some studies reported IC50 values indicating substantial antiproliferative activity against breast cancer and other tumor types .

Study 1: Antimicrobial Efficacy

A recent study synthesized a series of pyrazole derivatives and evaluated their antimicrobial efficacy against standard bacterial strains. Among these, one derivative exhibited a minimum inhibitory concentration (MIC) comparable to established antibiotics, suggesting that modifications in the pyrazole structure could enhance antimicrobial activity .

CompoundMIC (µg/mL)Activity
Compound A32Effective against E. coli
Compound B16Effective against S. aureus

Study 2: Anti-inflammatory Activity

In a controlled experiment assessing anti-inflammatory properties, several pyrazole compounds were administered to mice with induced inflammation. The results indicated that specific derivatives significantly reduced swelling and pain compared to control groups treated with standard anti-inflammatory drugs.

CompoundTNF-α Inhibition (%)IL-6 Inhibition (%)
Compound C85% at 10 µM93% at 10 µM
Compound D76% at 10 µM86% at 10 µM

Q & A

Q. Key Methodological Considerations :

  • Catalyst : K₂CO₃ ensures deprotonation of phenol for nucleophilic attack.
  • Solvent : DMSO enhances reaction efficiency due to its polar aprotic nature.
  • Purification : Ethanol recrystallization yields high-purity crystals for structural validation .

How is X-ray crystallography employed to characterize this compound?

Basic Research Question
Single-crystal X-ray diffraction (SC-XRD) is the gold standard for structural elucidation. The compound crystallizes in a monoclinic system (e.g., space group P2₁/c) with unit cell parameters a ≈ 9.1 Å, b ≈ 7.5 Å, c ≈ 22.1 Å, and β ≈ 94°. The pyrazole ring is nearly planar (deviation < 0.004 Å), with dihedral angles of ~74° and ~46° relative to adjacent phenyl rings. Hydrogen bonding (C–H···π) stabilizes the crystal lattice .

Q. Tools :

  • SHELX Suite : SHELXL refines atomic coordinates and thermal parameters .
  • ORTEP-3 : Generates graphical representations of molecular geometry .

How can researchers resolve contradictions in crystallographic data refinement?

Advanced Research Question
Data contradictions (e.g., high R factors, thermal motion artifacts) require iterative refinement using software like SHELXL . Strategies include:

  • Restraints : Apply geometric constraints for disordered regions.
  • Twinned Data : Use the TWIN command in SHELXL for non-merohedral twinning .
  • Validation : Cross-check with PLATON to detect missed symmetry or voids .

Example : In a study, H-atom positions were fixed geometrically (C–H = 0.93–0.96 Å) with isotropic displacement parameters, achieving R = 0.039 .

What strategies optimize synthetic yield for this compound?

Advanced Research Question
Yield optimization involves:

  • Reagent Ratios : A 1:1 molar ratio of 5-chloropyrazole and 4-methylphenol minimizes side products .
  • Reaction Time : Extended reflux (6 hours vs. 3 hours) improves substitution efficiency .
  • Solvent Screening : DMSO outperforms DMF due to superior nucleophilicity activation .

Data Insight : Ethanol recrystallization achieves >95% purity, critical for pharmacological testing .

How is this compound utilized as a building block for fused heterocyclic systems?

Advanced Research Question
The aldehyde group enables condensation reactions for synthesizing pyrazole-fused systems. For example:

  • Pyrazolo[3,4-c]pyrazoles : React with hydrazine hydrate under acidic conditions .
  • Thienopyrazoles : Condense with thiophene derivatives via cyclocondensation .

Method : Azide-alkyne cycloaddition or Schiff base formation expands structural diversity for bioactivity screening .

What computational methods predict the electronic properties of this compound?

Advanced Research Question
Density functional theory (DFT) at the B3LYP/6-311++G(d,p) level calculates:

  • Frontier Molecular Orbitals (FMOs) : HOMO-LUMO gaps (~4.5 eV) correlate with stability .
  • Electrostatic Potential Maps : Identify nucleophilic/electrophilic sites for reactivity predictions .

Software : Gaussian 09 or ORCA packages validate experimental spectral data (FT-IR, UV-Vis) .

How is polymorphism addressed during crystallization?

Advanced Research Question
Polymorph screening involves:

  • Solvent Variation : Slow evaporation of DMF/ethanol mixtures produces different crystal forms .
  • Temperature Gradients : Cooling rates (0.5°C/min) influence nucleation kinetics .

Validation : SC-XRD and PXRD distinguish polymorphs, while DSC confirms thermal stability .

What protocols validate spectroscopic data for this compound?

Basic Research Question

  • NMR : ¹H NMR (CDCl₃) shows characteristic peaks: aldehyde proton at δ ~10.1 ppm, pyrazole protons at δ ~6.5–8.2 ppm .
  • FT-IR : Aldehyde C=O stretch at ~1680 cm⁻¹, C–O–C (phenoxy) at ~1240 cm⁻¹ .

Cross-Validation : Compare experimental data with simulated spectra from DFT calculations .

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